![molecular formula C25H22FN3O B2514879 1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-03-6](/img/structure/B2514879.png)

1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

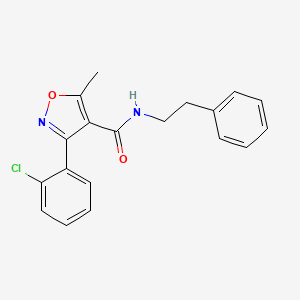

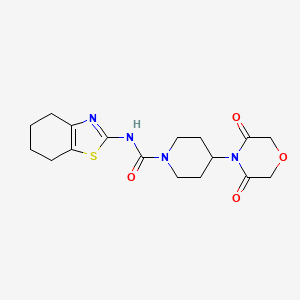

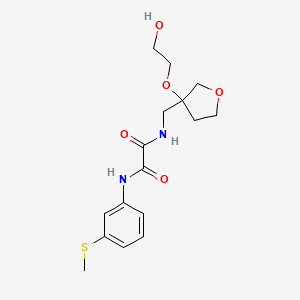

The compound "1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one" is a derivative that falls within the category of benzimidazole and pyrrolidinone compounds. These derivatives are of significant interest due to their potential pharmacological properties. For instance, benzimidazole derivatives have been studied for their anti-Alzheimer's activity, as they can be designed based on the structure-activity relationship (SAR) of known drugs like donepezil . Similarly, pyrrolidinone derivatives have been explored for their antilipidemic properties .

Synthesis Analysis

The synthesis of related benzimidazole and pyrrolidinone derivatives involves various chemical reactions. For example, N-benzylated pyrrolidin-2-one derivatives were synthesized by modifying the lead compound donepezil, replacing certain moieties with N-benzylated pyrrolidin-2-one or imidazolidin-2-one structures . Another study reported the synthesis of a benzimidazole derivative by alkylation of a pyrrolidine precursor with ethyl chloroacetate, followed by reactions with hydrazine hydrate and aromatic aldehydes to obtain hydrazones and other cyclic compounds .

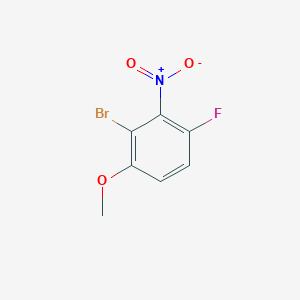

Molecular Structure Analysis

The molecular structure of benzimidazole and pyrrolidinone derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the structure of such compounds, revealing details like the presence of disordered fluorobenzyl groups and hydrogen bonding that stabilizes the crystal structure . The molecular structure is directly related to the pharmacological profile of these compounds, as seen in the SAR studies .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole and pyrrolidinone derivatives is diverse, allowing for the synthesis of a wide range of compounds with potential biological activities. For instance, the reaction of esters with hydrazine hydrate can yield carbohydrazides, which can then be converted into hydrazones or cyclic compounds with pyrrole and pyrazole moieties . These transformations are essential for the development of new pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole and pyrrolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the presence of fluorine atoms can affect the lipophilicity and metabolic stability of the molecules, which in turn can influence their biological activity and potential as therapeutic agents .

Applications De Recherche Scientifique

Sigma Receptor Ligands and Cognitive Dysfunction

The compound's affiliation with sigma receptor ligands has been investigated for its potential effects on cognitive dysfunction. A study highlighted NE-100, a selective and potent sigma receptor ligand, and its effects on cognitive dysfunction induced by phencyclidine (PCP) in rats, using a water maze task. The study found that sigma receptor ligands, including 1-(cyclopropylmethyl)-4-[2'(4"-fluorophenyl)-2'-oxoethyl]-piperidine monohydrobromide, could improve PCP-induced cognitive dysfunction (Ogawa et al., 1994).

Glutamate Receptor Modulation and Treatment-Resistant Depression

Another critical area of application is the modulation of the glutamate N-methyl-d-aspartate 2B receptor (GluN2B). A novel intravenous glutamate GluN2B receptor negative allosteric modulator, BMS-986169, exhibited high binding affinity for the GluN2B subunit allosteric modulatory site and selective inhibition of GluN2B receptor function. This compound and its prodrug were explored for potential use in treatment-resistant depression (TRD). The study highlighted the compound's selective mechanism of action and its potential therapeutic benefits in TRD without inducing ketamine-like side effects (Bristow et al., 2017).

Acid-Related Diseases and Novel Potassium-Competitive Acid Blockers

The compound's framework has been used to develop novel potassium-competitive acid blockers, like TAK-438, for treating acid-related diseases. TAK-438 demonstrated a more potent and longer-lasting inhibitory effect than traditional proton pump inhibitors (PPIs) like lansoprazole on histamine-stimulated gastric acid secretion in rats and dogs. The study elucidated the mechanism of action and the potential of such compounds to overcome limitations of current PPI-based treatments for acid-related diseases (Hori et al., 2011).

Anticonvulsant Applications

The compound's structure has been incorporated into various derivatives for potential anticonvulsant applications. A study on a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2, 5-dione derivatives, including compounds with 1-(4-fluorophenyl) pyrrolidine-2, 5-dione structures, showed promising anticonvulsant activities in early identification models. The study offered insights into the therapeutic potential and neurotoxicity of these molecules, comparing them to reference antiepileptic drugs like phenytoin and ethosuximide (Malik et al., 2014).

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O/c1-17-8-2-3-9-18(17)15-29-23-13-7-5-11-21(23)27-25(29)19-14-24(30)28(16-19)22-12-6-4-10-20(22)26/h2-13,19H,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXMQBJPNOOPAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)

![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)

![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)

![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)